molecular formula C21H25NO4 B13987197 Boc-(r)-3-([1,1'-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid

Boc-(r)-3-([1,1'-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid

Cat. No.: B13987197
M. Wt: 355.4 g/mol
InChI Key: XOBPRXNGISDXRY-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-®-3-([1,1’-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-®-3-([1,1’-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid typically involves the protection of the amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base . The reaction conditions often involve the use of solvents such as dichloromethane and bases like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Boc-®-3-([1,1’-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The Boc group can be substituted under acidic conditions to yield the free amine.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can be further modified for various applications.

Scientific Research Applications

Boc-®-3-([1,1’-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of Boc-®-3-([1,1’-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-®-3-([1,1’-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.

    Cbz-®-3-([1,1’-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid: Uses a benzyloxycarbonyl (Cbz) protecting group.

Uniqueness

Boc-®-3-([1,1’-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid is unique due to its stability under basic conditions and ease of removal under acidic conditions, making it a versatile protecting group in peptide synthesis .

Properties

Molecular Formula

C21H25NO4

Molecular Weight

355.4 g/mol

IUPAC Name

(2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-(3-phenylphenyl)propanoic acid

InChI

InChI=1S/C21H25NO4/c1-21(2,3)26-20(25)22-14-18(19(23)24)13-15-8-7-11-17(12-15)16-9-5-4-6-10-16/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24)/t18-/m1/s1

InChI Key

XOBPRXNGISDXRY-GOSISDBHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](CC1=CC(=CC=C1)C2=CC=CC=C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC(=CC=C1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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